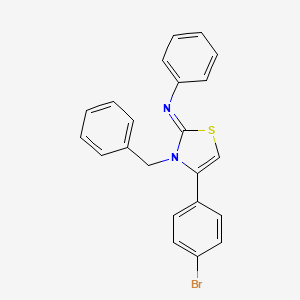

3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBABJIHIKGQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

Substitution: The bromophenyl group allows for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Its structure allows for interactions with biological targets, particularly in the treatment of cancer and infectious diseases.

Anticancer Activity

Studies have shown that derivatives of thiazole compounds possess anticancer properties. For instance, thiazole-based compounds have been reported to inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

Case Study:

A recent study evaluated a series of thiazole derivatives, including 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine, demonstrating significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Material Science

The unique structural properties of this compound have led to its exploration in material science, particularly in the development of organic semiconductors and photonic materials.

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.

Synthetic Pathways

The compound can be synthesized through a multi-step reaction involving the condensation of benzylamine with appropriate thiazole precursors under controlled conditions.

Synthesis Overview:

- Condensation Reaction: Benzylamine reacts with thiazole derivatives.

- Purification: The product is purified using recrystallization methods.

- Characterization: Techniques such as NMR and mass spectrometry confirm the structure.

Case Study:

A recent publication detailed an efficient synthetic route yielding high purity (>95%) of the compound using microwave-assisted synthesis techniques . This method significantly reduced reaction time while improving yield.

Mechanism of Action

The mechanism of action of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenyl group contributes to the compound’s overall stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds :

(2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride (): Substituents: Ethyl groups at positions 3 and N.

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Substituents: Chlorophenyl at position 4 and a benzylidene group at N. Impact: Chlorine’s smaller atomic radius and higher electronegativity vs. bromine may reduce hydrophobic interactions but enhance dipole-dipole interactions.

Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2-imine (): Substituents: Methoxyphenyl at position 4 and propenyl at position 3.

4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine ():

- Substituents : Dimethylamine at position 2.

- Impact : The absence of an imine group reduces hydrogen-bonding capacity, likely diminishing receptor affinity.

Table 1: Substituent Effects on Key Properties

| Compound Name | Position 4 Group | Position 3 Group | N-Substituent | Key Property Impact |

|---|---|---|---|---|

| Target Compound | 4-Bromophenyl | Benzyl | Phenyl | High lipophilicity, strong π-π interactions |

| (2E)-4-(4-Bromophenyl)-N,3-diethyl... | 4-Bromophenyl | Ethyl | Ethyl | Increased solubility |

| 4-(4-Chlorophenyl)-N-benzylidene... | 4-Chlorophenyl | - | Benzylidene | Enhanced dipole interactions |

| 4-(4-Methoxyphenyl)-N-phenyl-3-propenyl... | 4-Methoxyphenyl | Propenyl | Phenyl | Altered electron density |

Key Findings and Implications

Substituent-Driven Activity : Bromophenyl and benzyl groups in the target compound synergistically enhance receptor binding via hydrophobic and π-π interactions, outperforming ethyl or propenyl analogs.

Pharmacological Potential: Structural analogs with methoxy or chloro substituents show variable efficacy, highlighting bromine’s unique role in optimizing bioactivity.

Synthesis Challenges : Regioselective substitution at position 3 and N requires precise control to avoid byproducts, as seen in related syntheses ().

Biological Activity

3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine is a heterocyclic compound characterized by its thiazole ring and multiple aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a reaction between 4-bromobenzaldehyde and thiosemicarbazide, followed by cyclization to form the thiazole ring. This process can be optimized for industrial production through controlled reaction conditions such as temperature and solvent choice to ensure high yield and purity.

The biological activity of this compound is largely attributed to its structural features:

- Thiazole Ring : Facilitates interactions with various enzymes and receptors.

- Bromophenyl Group : Enhances membrane permeability, potentially increasing bioavailability.

- Phenyl Group : Contributes to stability and binding affinity to biological targets.

These features allow the compound to modulate enzyme activities and exhibit interactions with biological macromolecules, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazol-2(3H)-imine have shown activity against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds were evaluated against human pulmonary malignant cells (A549), revealing significant cytotoxicity while maintaining selectivity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

A notable study focused on the design and synthesis of several thiazol derivatives, including those structurally similar to our compound of interest. The study highlighted the importance of substituents at the para position of the phenyl moiety in enhancing biological activity. Specifically, the presence of electronegative atoms like fluorine or chlorine was found to significantly improve antifungal efficacy due to increased electron density on the aromatic rings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and substituents can lead to variations in biological activity. The lipophilicity of these compounds is a critical factor influencing their ability to penetrate cellular membranes and interact with target sites effectively .

Q & A

Q. Key Considerations :

- Solvent choice (ethanol minimizes side reactions).

- Stoichiometric ratios (equimolar thiourea and α-bromoacetophenone).

- Reaction monitoring via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Advanced: How can crystallographic data inconsistencies be resolved for this compound?

Answer:

Ambiguities in X-ray diffraction data may arise from disorder in the benzyl or bromophenyl groups. Mitigation strategies include:

- Refinement Tools : Use SHELXL for anisotropic displacement parameter modeling and TWIN/BASF commands for twinned crystals .

- Validation Software : Cross-check using WinGX/ORTEP for geometry analysis (e.g., torsion angles, bond lengths) .

- Data Collection : Optimize resolution (<1.0 Å) and redundancy (>4) to improve electron density maps .

Example Crystallographic Parameters (hypothetical):

| Parameter | Value |

|---|---|

| Space group | P21/c |

| R-factor | 0.045 |

| C-C bond length (thiazole) | 1.74 Å |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for benzyl (δ 4.7–5.4 ppm, CH₂), bromophenyl (δ 7.2–7.7 ppm, aromatic H), and thiazole protons (δ 7.1 ppm) .

- ¹³C NMR : Thiazole C2-imine (δ 159–165 ppm), bromophenyl C-Br (δ 120–125 ppm) .

- Mass Spectrometry : Exact mass (m/z) ~436.02 (C₂₂H₁₈BrN₃S⁺) .

- IR Spectroscopy : C=N stretch (~1600 cm⁻¹), C-Br (~600 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

Contradictions (e.g., varying IC₅₀ values in enzyme assays) may stem from:

- Experimental Variables : Differences in cell lines (HEK-293 vs. CHO), solvent (DMSO concentration ≤0.1%), or assay temperature (25°C vs. 37°C) .

- Data Normalization : Use internal controls (e.g., valsartan for angiotensin II receptor assays) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities with crystallographic data .

Q. Example Comparison :

| Study | IC₅₀ (nM) | Docking Score (kcal/mol) |

|---|---|---|

| Hydrobromide 3(5) | 12.3 | -9.8 |

| Analog compound | 45.6 | -7.2 |

Basic: Which structural motifs drive the compound’s biological activity?

Answer:

- Thiazole Core : Facilitates π-π stacking with receptor hydrophobic pockets .

- 4-Bromophenyl Group : Enhances lipophilicity (logP ~4.2) and halogen bonding with target proteins .

- N-Phenyl Imine : Stabilizes tautomeric forms, influencing redox activity .

Advanced: What strategies improve synthesis yield in the final step?

Answer:

Low yields (<50%) may result from:

- Byproduct Formation : Add scavengers (molecular sieves) to absorb HBr .

- Incomplete Cyclization : Extend reflux time (6–8 hours) or use microwave-assisted synthesis (80°C, 30 minutes) .

- Purification : Switch to preparative HPLC (C18 column, acetonitrile/water gradient) for higher purity (>98%) .

Basic: How are computational methods applied to study target interactions?

Answer:

- Molecular Docking : Use AutoDock to simulate binding to angiotensin II receptors (PDB: 4YAY). Key interactions include bromophenyl-Van der Waals contacts and thiazole H-bonding with Lys199 .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential maps for reactivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.